![molecular formula C20H18N4O3 B2786946 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine CAS No. 352225-04-8](/img/structure/B2786946.png)
4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair. The inhibition of PARP by this compound has been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine involves the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine, which is an enzyme involved in DNA repair. When DNA is damaged, 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine is activated and recruits other proteins to repair the damage. However, in cancer cells, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine leads to the accumulation of DNA damage, which can cause cell death. In neurodegenerative disorders, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine reduces the activation of inflammatory pathways and oxidative stress, leading to neuroprotection.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine are primarily related to its inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine. In cancer cells, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine leads to the accumulation of DNA damage, which can cause cell death. In neurodegenerative disorders, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine reduces the activation of inflammatory pathways and oxidative stress, leading to neuroprotection. However, the compound may also have off-target effects on other enzymes and pathways, which may have unintended consequences.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine in lab experiments is its potent inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine, which allows for the study of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine-dependent pathways and processes. However, the compound may also have off-target effects on other enzymes and pathways, which may complicate the interpretation of results. Additionally, the compound may have limited solubility or stability in certain experimental conditions, which may affect its efficacy.
Zukünftige Richtungen
There are several future directions for the study of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine. One direction is the development of more potent and selective 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine inhibitors, which may have improved efficacy and reduced off-target effects. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Finally, the compound's mechanism of action and off-target effects may be further elucidated through structural and biochemical studies.
Synthesemethoden
The synthesis of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-(4-nitrophenyl)-3-methyl-1,2-pyrazolidine-5-one. This intermediate is then reacted with benzaldehyde to form 4-(4-nitrophenyl)-6-phenyl-2-pyrimidinone. Finally, the pyrimidinone is reacted with morpholine in the presence of a base to form the target compound.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative disorders. In cancer, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine by this compound has been shown to enhance the efficacy of chemotherapy and radiotherapy, leading to improved outcomes for patients. In neurodegenerative disorders, the inhibition of 4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function.
Eigenschaften
IUPAC Name |
4-[4-(4-nitrophenyl)-6-phenylpyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-24(26)17-8-6-16(7-9-17)19-14-18(15-4-2-1-3-5-15)21-20(22-19)23-10-12-27-13-11-23/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVARUSYWJYGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Nitrophenyl)-6-phenyl-2-pyrimidinyl]morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

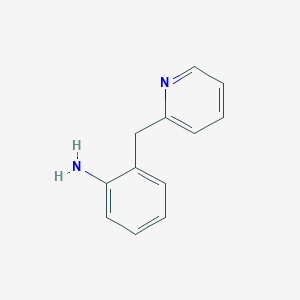

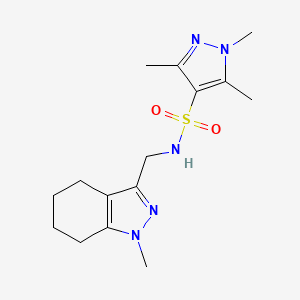
![2-(2-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2786868.png)

![9-(4-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
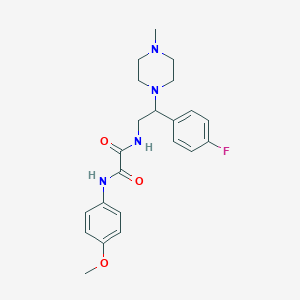
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2786874.png)
![N-(2-methylphenyl)-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B2786877.png)
![N-(4-ethylphenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2786878.png)
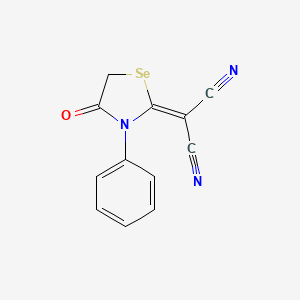
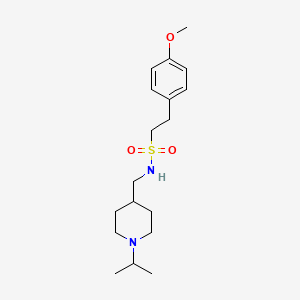
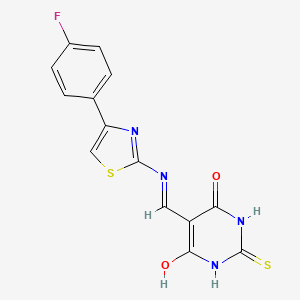
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2786886.png)